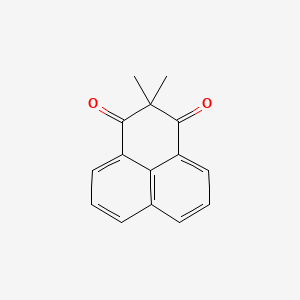
2,2-Dimethylphenalene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylphenalene-1,3-dione is an organic compound with the molecular formula C15H12O2 It is a derivative of phenalene, characterized by the presence of two methyl groups at the 2-position and a dione functionality at the 1,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylphenalene-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxy-1H-phenalen-1-one with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically proceeds under reflux conditions in a suitable solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylphenalene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Dimethylphenalene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylphenalene-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione functionality allows it to undergo redox reactions, which can modulate biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Another dione derivative with similar structural features but different reactivity and applications.
Indane-1,3-dione: Known for its versatility in synthetic chemistry and applications in various fields.
Meldrum’s acid: A dioxane-dione compound with distinct chemical properties and uses.
Uniqueness
2,2-Dimethylphenalene-1,3-dione is unique due to its specific substitution pattern and the presence of the phenalene core
Properties
CAS No. |
20494-84-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,2-dimethylphenalene-1,3-dione |
InChI |
InChI=1S/C15H12O2/c1-15(2)13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3 |
InChI Key |
AYWMGPVWKRJKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















